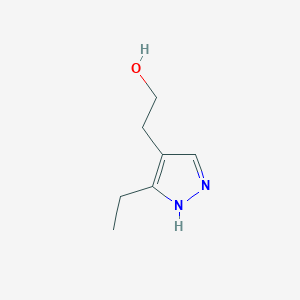

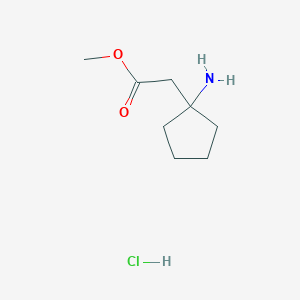

2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol

Overview

Description

2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol, commonly known as 3-ethylpyrazole, is a heterocyclic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 140-142 °C, and is soluble in water, methanol, ethanol, and acetonitrile. 3-ethylpyrazole has numerous applications in the fields of chemistry, biology, and pharmacology due to its unique properties.

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrazoles, including derivatives like "2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol," serve as crucial scaffolds in the synthesis of heterocyclic compounds. Their reactivity makes them valuable building blocks for generating a wide range of heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others (Gomaa & Ali, 2020). The unique reactivity of pyrazole derivatives offers mild reaction conditions for the generation of versatile compounds from a variety of precursors.

Pharmaceutical and Medicinal Chemistry

Pyrazole derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities. They have been synthesized and evaluated for potential physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018). Moreover, they exhibit a wide range of bioactivities such as anticancer, analgesic, anti-inflammatory, and antiviral, highlighting their importance as pharmacophores in drug development (Dar & Shamsuzzaman, 2015).

Catalysis and Material Science

In material science and catalysis, pyrazole derivatives are explored for their potential in various applications. For instance, in the context of gas separations, certain pyrazole-based compounds can be utilized in supported ionic liquid membranes (SILMs) to enhance the selectivity and efficiency of gas separation processes (Scovazzo, 2009). This demonstrates the versatility of pyrazole derivatives in tailoring material properties for specific applications.

Environmental and Analytical Applications

The structural diversity of pyrazole derivatives also finds relevance in environmental science. Novel brominated flame retardants, including those based on pyrazole structures, are being studied for their occurrence in indoor air, dust, consumer goods, and food, indicating the importance of understanding their environmental fate and impact (Zuiderveen, Slootweg, & de Boer, 2020).

Mechanism of Action

Target of Action

Pyrazole compounds are known to interact with various biological targets. For instance, some pyrazole derivatives have been found to show antimicrobial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The mode of action of pyrazole compounds can vary greatly depending on their specific structure and the target they interact with. For example, some pyrazole compounds act as agonists or antagonists at various receptor sites, while others may inhibit specific enzymes .

Biochemical Pathways

Again, the specific biochemical pathways affected by pyrazole compounds can vary widely. Some pyrazole compounds have been found to affect the gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids pathways .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole compounds can vary based on their specific structure. For example, ethanol, a simple alcohol, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

The molecular and cellular effects of pyrazole compounds can be diverse, ranging from changes in cell signaling and gene expression to direct cytotoxic effects. Some pyrazole compounds have been found to have antitumor activity, suggesting they may induce apoptosis or inhibit cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyrazole compounds. For example, the activity of some pyrazole compounds can be affected by the presence of certain metal ions .

properties

IUPAC Name |

2-(5-ethyl-1H-pyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-7-6(3-4-10)5-8-9-7/h5,10H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYZSUFVGHDSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)

![1-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1472160.png)

![1-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1472165.png)